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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay results for NSC
109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document
summarizes key quantitative data, details experimental methodologies, and visualizes relevant
biological pathways and workflows to support further research and development efforts.

Executive Summary

NSC 109555 is an ATP-competitive inhibitor of Chk2, a critical serine/threonine kinase involved
in the DNA damage response pathway. Identified through high-throughput screening, this bis-
guanylhydrazone compound has demonstrated high potency and selectivity for Chk2, making it
a valuable tool for cancer research. This guide consolidates the available in vitro kinase assay
data for NSC 109555, offering a centralized resource for understanding its inhibitory activity
and mechanism of action.

Data Presentation: Kinase Inhibition Profile of NSC
109555

The inhibitory activity of NSC 109555 has been evaluated against a panel of protein kinases.
The following tables summarize the available quantitative data, primarily focusing on the half-
maximal inhibitory concentration (IC50) values, which represent the concentration of the
compound required to inhibit 50% of the kinase activity in vitro.
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Table 1: Primary Target and Key Off-Target Kinase Inhibition by NSC 109555

Kinase Target IC50 (nM) Inhibition Class Notes
N Primary target; potent

Chk2 200 - 240[1] ATP-Competitive o

inhibition.

Significant off-target
Brk 210[1] - o

activity.

Moderate off-target
c-Met 6,000[1] - -

activity.

Moderate off-target
IGFR 7,400[1] - .

activity.

Moderate off-target
LCK 7,100[1] -

activity.

Table 2: Selectivity Profile of NSC 109555

Kinase Inhibition Status Notes

IC50 for Chk1 is significantly
Chk1 Highly Selective greater than for Chk2,
indicating high selectivity.

Exhibited high selectivity
) ) against a panel of other
Panel of 16-20 other kinases Generally Selective ) -~
kinases (specific data not fully

available in public sources).

Note: While it is documented that NSC 109555 was tested against a broader panel of kinases,
the comprehensive quantitative data for each kinase in the panel is not readily available in the
public domain. The information presented here is based on the available literature.

Experimental Protocols
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The following protocols are based on methodologies reported for the in vitro kinase assays
used to characterize NSC 109555 and similar compounds.

In Vitro Chk2 Kinase Assay (Fluorescence-Based)

This assay measures the phosphorylation of a specific substrate by Chk2, and the inhibition of
this process by NSC 109555.

Materials:

e Recombinant human Chk2 enzyme

o Fluorescently labeled Chk2 substrate (e.g., a peptide with a fluorescent tag)
o ATP (Adenosine triphosphate)

e NSC 109555 (dissolved in DMSO)

» Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.02% Brij35,
0.02 mg/ml BSA, 0.1 mM Na3VvVO4, 2 mM DTT, 1% DMSO)

e 96-well or 384-well assay plates
o Fluorescence plate reader
Procedure:

o Compound Preparation: Prepare a serial dilution of NSC 109555 in DMSO. Further dilute the
compound in the kinase assay buffer to the desired final concentrations.

o Reaction Setup: In each well of the assay plate, add the following components in order:

[e]

Kinase assay buffer

o

NSC 109555 at various concentrations (or DMSO for control wells)

[¢]

Recombinant Chk2 enzyme

[¢]

Fluorescently labeled Chk2 substrate
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« Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP
concentration should be at or near the Km for Chk2 to ensure competitive inhibition can be
accurately measured.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period
(e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the
linear range.

» Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure
the fluorescence signal using a plate reader. The degree of substrate phosphorylation is
proportional to the fluorescence intensity.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of NSC
109555 relative to the DMSO control. Plot the percent inhibition against the logarithm of the
inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the
IC50 value.

Mandatory Visualizations
Signaling Pathway Diagram

The following diagram illustrates the ATM-Chk2 signaling pathway, a critical component of the
cellular response to DNA double-strand breaks, and highlights the point of inhibition by NSC
109555.
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Caption: The ATM-Chk2 signaling pathway and the inhibitory action of NSC 109555.
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Experimental Workflow Diagram

This diagram outlines the key steps in the in vitro kinase assay used to determine the inhibitory
potency of NSC 109555.

In Vitro Kinase Assay Workflow
1. Prepare Reagents
(Enzyme, Substrate, ATP, NSC 109555)
2. Dispense NSC 109555
(serial dilutions) into Assay Plate
3. Add Chk2 Enzyme
and Fluorescent Substrate
4. Initiate Reaction
with ATP

(5. Incubate at 30°C

l

6. Stop Reaction &
Measure Fluorescence

l

7. Data Analysis
(IC50 determination)
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Caption: A generalized workflow for an in vitro fluorescence-based kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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